Sulfamethoxazole N4-glucoside-d4
Description
Chemical Identity and Structural Characteristics
This compound (IUPAC name: 2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide) is a deuterium-labeled analog of sulfamethoxazole’s N4-glucosyl conjugate. Its molecular formula is C₁₆D₄H₁₇N₃O₈S , with a molecular weight of 419.44 g/mol. The compound features four deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring, replacing protium atoms to enhance metabolic stability and detection sensitivity in mass spectrometry.
The glucoside moiety consists of a β-D-glucopyranosyl group linked to the aromatic amine via an N-glycosidic bond, as confirmed by nuclear magnetic resonance (NMR) studies. This structural modification increases polarity, influencing solubility and chromatographic behavior compared to the parent sulfamethoxazole.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 119691-75-7 (non-deuterated) / TRC-S688992-100MG (deuterated) |
| Molecular Formula | C₁₆D₄H₁₇N₃O₈S |
| Exact Mass | 419.443 g/mol |
| Purity | >95% (HPLC) |
Historical Context in Sulfonamide Derivative Research
Sulfamethoxazole, a sulfonamide antibiotic, has been studied since the 1960s for its reactivity with reducing sugars. Early work demonstrated its rapid conjugation with glucose under acidic conditions, forming N4-glucosylamines via a reversible reaction. This process, catalyzed by buffer species, follows pseudo-first-order kinetics with activation energies of 49.28 kJ/mol (forward) and 63.46 kJ/mol (reverse).
The identification of sulfamethoxazole N4-glucoside as a major metabolite in carbohydrate-rich biological fluids prompted the synthesis of reference standards. The United States Pharmacopeia (USP) established the non-deuterated form (CAS 119691-75-7) as a critical analytical tool in the 1990s. Deuterated variants emerged later to address challenges in quantifying low-concentration metabolites amid complex matrices like plasma or urine.
Significance of Deuterium Labeling in Pharmaceutical Chemistry
Deuterium incorporation in this compound serves three primary purposes:
Isotopic Tracing : The deuterium label allows differentiation between endogenous and exogenous metabolites in mass spectrometry, eliminating background interference. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) exploits the 4 Da mass shift caused by deuterium to enhance signal specificity.
Metabolic Stability : Deuterium’s kinetic isotope effect reduces hepatic cytochrome P450-mediated degradation, prolonging the compound’s half-life in pharmacokinetic studies. This property is critical for investigating drug-drug interactions involving sulfamethoxazole.
Quantitative Accuracy : As an internal standard, this compound improves calibration curve linearity (R² > 0.99) and lowers limits of detection to 0.1 ng/mL in biological samples.
Recent advancements in synthetic chemistry, such as oxalic acid-catalyzed glucosylation in deuterated methanol, have optimized the production of this compound. These methods ensure >95% purity, as verified by HPLC with ultraviolet detection at 254 nm.
Properties
Molecular Formula |
C17H23N3O7S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)-4-[[(1R,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H23N3O7S/c1-9-6-14(19-27-9)20-28(25,26)12-4-2-11(3-5-12)18-13-7-10(8-21)15(22)17(24)16(13)23/h2-6,10,13,15-18,21-24H,7-8H2,1H3,(H,19,20)/t10-,13-,15-,16+,17+/m1/s1/i2D,3D,4D,5D |
InChI Key |
CTYHRRRBPMYFJR-VFBVCLSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N[C@@H]2C[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3CC(C(C(C3O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation
This classical method uses a glycosyl halide (e.g., acetobromoglucose) and a silver-based catalyst (e.g., $$ \text{Ag}2\text{O} $$) to facilitate the coupling. The reaction proceeds under anhydrous conditions in polar aprotic solvents like dichloromethane:
$$
\text{SMX-NH}2 + \text{C}{12}\text{H}{19}\text{BrO}9 \xrightarrow{\text{Ag}2\text{O}} \text{SMX-N4-glucoside} + \text{HBr}
$$
Yields typically range from 60–75%, with purity dependent on subsequent purification steps.
Schmidt Trichloroacetimidate Method
A modern alternative employs glycosyl trichloroacetimidates as activated donors. This method offers higher regioselectivity and avoids heavy metal catalysts. The reaction is conducted in the presence of a Lewis acid (e.g., $$ \text{BF}3\cdot\text{OEt}2 $$):
$$
\text{SMX-NH}2 + \text{C}{14}\text{H}{21}\text{Cl}3\text{NO}8 \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{SMX-N4-glucoside} + \text{NH}4\text{Cl}
$$
This method achieves yields up to 85%.
Deuterium Incorporation
Deuterium is introduced at specific positions through isotopic exchange or deuterated reagents:
Acid-Catalyzed H/D Exchange
Deuteration occurs by treating the glucosylated intermediate with $$ \text{D}2\text{O} $$ under acidic conditions (e.g., $$ \text{DCl} $$). For example, the hydroxyl groups on the glucoside moiety undergo exchange:
$$
\text{SMX-N4-glucoside-OH} + \text{D}2\text{O} \xrightarrow{\text{DCl}} \text{SMX-N4-glucoside-OD} + \text{HOD}
$$
This step is repeated to achieve >98% deuterium incorporation.
Use of Deuterated Starting Materials
Pre-deuterated glucose (e.g., glucose-d7) ensures deuterium is incorporated during glycosylation. This method minimizes post-synthetic modifications but requires specialized precursors.
Purification is critical due to the compound’s use as a reference standard.
Chromatographic Techniques
Analytical Confirmation
- NMR Spectroscopy : $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR verify the glucoside linkage and deuterium placement. The absence of proton signals at deuterated positions confirms successful labeling.
- Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at $$ m/z $$ 419.42 ($$ \text{C}{16}\text{H}{17}\text{D}4\text{N}3\text{O}_8\text{S}^+ $$).
- HPLC-PDA : Purity >99% is confirmed using a USP-compliant method with a L1 column and UV detection at 254 nm.
Optimization and Challenges
Yield Improvement
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole N4-glucoside-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated and acylated products.
Scientific Research Applications
Sulfamethoxazole N4-glucoside-d4, a derivative of the sulfonamide antibiotic sulfamethoxazole, is utilized in scientific research for various applications. The compound is labeled with deuterium, which makes it useful in scientific research, especially in studying enzyme kinetics and metabolic pathways. It is not designed for human therapeutic applications or veterinary use.
Scientific Research Applications
- Chemistry this compound serves as a reference standard in analytical chemistry for quantifying sulfamethoxazole metabolites.
- Biology It is used in studies of enzyme kinetics and metabolic pathways. Research indicates that its glucoside form may alter interactions with microbial enzymes responsible for drug metabolism, which could affect its efficacy and safety profile.
- Medicine This compound is valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfamethoxazole.
- Industry It is used in the development of new pharmaceutical formulations and quality control processes.
Synthesis
The synthesis of this compound involves the glucosylation of sulfamethoxazole.
- The process starts with protecting the amino group of sulfamethoxazole, followed by introducing the glucoside moiety using a glucosyl donor under acidic or enzymatic conditions.
- The final step involves deprotecting the amino group to yield the desired compound.
Industrial production follows similar synthetic routes but on a larger scale, optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). These methods ensure that the final product maintains both structural integrity and functional properties suitable for research and pharmaceutical applications.
Mechanism of Action
this compound exerts its effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in synthesizing folic acid. This inhibition disrupts bacterial DNA synthesis and cell division. The glucoside moiety enhances its solubility and bioavailability, making it more effective in reaching its molecular targets.
Mechanism of Action
Sulfamethoxazole N4-glucoside-d4 exerts its effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell division. The glucoside moiety enhances its solubility and bioavailability, making it more effective in reaching its molecular targets.
Comparison with Similar Compounds
Sulfamethoxazole (Parent Compound)
- Structure : C10H11N3O3S; molecular weight 253.28 g/mol .
- Key Differences: Lacks glucoside conjugation and deuterium labeling. Directly used as an antibiotic (e.g., in combination with trimethoprim) for treating bacterial infections . In molecular docking studies, Sulfamethoxazole interacts with bacterial proteins like cystalysin (binding affinity: -6.6 to -8.4 kcal/mol), similar to its derivatives .
N4-Acetylsulfamethoxazole
- Structure: Acetylated metabolite of Sulfamethoxazole; synonyms include SMX-acetate and N4-Acetylsulfisomezole .
- Key Differences: Acetylation at the N4 position alters metabolic clearance, increasing renal excretion compared to the parent drug.
Sulfamethoxazole-D4 (Deuterated Parent Drug)
Sulfamethoxazole N4-Glucoside (Non-Deuterated)
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
